Ethyl acridin-9-ylcarbamate
CAS No.: 26687-09-2
Cat. No.: VC17309508
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26687-09-2 |
|---|---|
| Molecular Formula | C16H14N2O2 |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | ethyl N-acridin-9-ylcarbamate |
| Standard InChI | InChI=1S/C16H14N2O2/c1-2-20-16(19)18-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3,(H,17,18,19) |
| Standard InChI Key | WZCWORVFRBDQDX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Ethyl acridin-9-ylcarbamate (CHNO) features a tricyclic acridine aromatic system (CHN) fused to an ethylcarbamate group (-O-C(=O)-N(CHCH)) at the 9-position (Figure 1) . The hydrochloride salt form (CHClNO) has a molecular weight of 330.8 g/mol and a monoisotopic mass of 330.1135 Da . Key physicochemical properties include:
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 49.8 Ų |
The planar acridine core enables DNA intercalation, while the carbamate side chain enhances solubility and modulates pharmacokinetics .
Synthetic Pathways
Ethyl acridin-9-ylcarbamate is synthesized via nucleophilic substitution of 9-chloroacridine with ethyl carbamate under basic conditions. Alternative routes involve:
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Condensation Reactions: Reacting acridin-9-amine with ethyl chloroformate in the presence of triethylamine .
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Multi-step Functionalization: Introducing the carbamate group through intermediate formation of acridin-9-yl ethanol, followed by carbamoylation .
Purification typically employs column chromatography, with yields ranging from 60–75% depending on the method .
Pharmacological Activity and Mechanisms
Anti-Cancer Efficacy
Ethyl acridin-9-ylcarbamate demonstrates broad-spectrum cytotoxicity, with IC values in the micromolar range against leukemia, breast, and colon cancer models :
Table 2: Cytotoxicity Profiles (Selected Cell Lines)
| Cell Line | IC (μM) |
|---|---|
| HL-60 (Leukemia) | 1.2 |
| MCF-7 (Breast Cancer) | 2.8 |
| HCT-116 (Colon Cancer) | 3.5 |
Mechanistically, it induces:
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DNA Intercalation: Disrupts DNA replication by inserting the acridine ring between base pairs .
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Topoisomerase II Inhibition: Stabilizes topoisomerase-DNA cleavage complexes, causing double-strand breaks .
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Oxidative Stress: Generates reactive oxygen species (ROS), leading to mitochondrial membrane depolarization .
In Vivo Anti-Tumor Activity
Molecular Interactions and Structural Optimization
DNA Binding Studies
Fluorescence quenching assays indicate strong binding to duplex DNA (K = 1.8 × 10 M), with preference for AT-rich sequences . Circular dichroism spectroscopy confirms conformational changes in DNA upon intercalation, including transition from B-form to a distorted structure .
Structure-Activity Relationships (SAR)
Key modifications enhancing activity include:
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Nitro Substituents: Improve DNA affinity (e.g., 9-nitro derivatives show 3-fold lower IC vs. parent compound) .
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Platinum Conjugates: Acridine-carboxamide-Pt(II) complexes exhibit dual DNA alkylation and intercalation, overcoming drug resistance .
Applications and Future Directions
Targeted Radionuclide Therapy
Iodinated derivatives (e.g., I-labeled analogs) demonstrate enhanced nuclear localization, enabling precision radiotherapy for solid tumors .
Combination Therapies
Synergistic effects observed with:
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